5-Methyl-1,10-phenanthroline ferrous perchlorate

Descripción general

Descripción

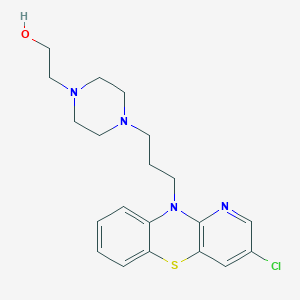

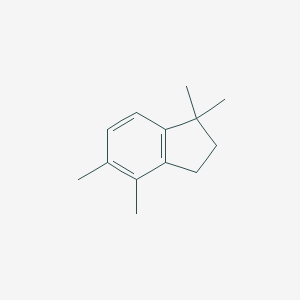

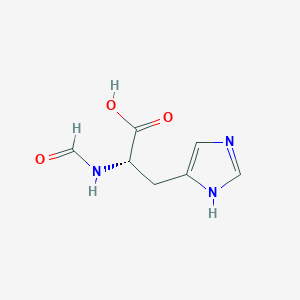

5-Methyl-1,10-phenanthroline is a heterocyclic compound with the empirical formula C13H10N2 . It forms iron (II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .

Molecular Structure Analysis

The molecular formula of 5-Methyl-1,10-phenanthroline is C13H10N2 . The molecular weight is 194.232 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

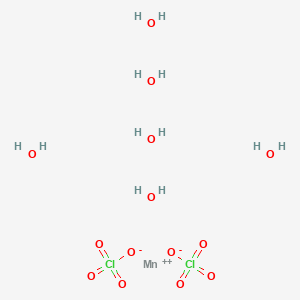

The physical and chemical properties of 5-Methyl-1,10-phenanthroline include a melting point of 113-114 °C (lit.) and solubility in methanol: soluble 50 mg/mL, clear to slightly hazy, colorless to yellow . For the ferrous perchlorate complex, the molecular weight is 734.61 .Aplicaciones Científicas De Investigación

1. Redox Kinetics and Complex Formation

Research has shown that methyl-substituted tris(1,10-phenanthroline) iron(II) complexes, closely related to 5-Methyl-1,10-phenanthroline ferrous perchlorate, are involved in redox reactions. For instance, the tetra- and hexamethyl derivatives of these complexes have been studied for their oxidation properties by iron(III) in acetonitrile solutions (Schmid et al., 1989). Additionally, the electron transfer reactions of some ferrous complexes of substituted 1,10-phenanthroline, including those with electron-withdrawing groups, demonstrate altered redox properties (Ogura & Miyamoto, 1977).

2. Physicochemical Properties in Thin Films

Complexes containing functionalized 1,10-phenanthroline ligands, like 5-Methyl-1,10-phenanthroline ferrous perchlorate, have been examined for their magnetic susceptibility and spectroscopic properties in both solid states and thin films. These studies are crucial for understanding spin-crossover behavior and intermolecular interactions (Naggert et al., 2015).

3. Spectrophotometric Analysis

5-Methyl-1,10-phenanthroline ferrous perchlorate and related complexes are used in spectrophotometric methods for detecting various ions. For example, perchlorate can be extracted and quantified from aqueous solutions using spectrophotometric measurements (Fritz, Abbink, & Campbell, 1964). Similarly, DNA binding and biological activities of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline have been assessed using spectrophotometric methods (Brodie, Collins, & Aldrich-Wright, 2004).

4. Electrochemical Studies

Electrochemical behaviors of iron(II) complexes with 1,10-phenanthroline ligands, including those methyl-substituted, have been studied extensively. These studies reveal insights into the reduction mechanism and the effects of ligand substitution (Musumeci et al., 1973).

Safety And Hazards

Propiedades

IUPAC Name |

iron(2+);5-methyl-1,10-phenanthroline;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C13H10N2.2ClHO4.Fe/c3*1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;2*2-1(3,4)5;/h3*2-8H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKANHHSFAEKSD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

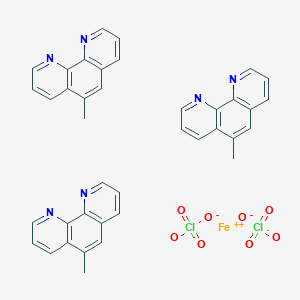

C39H30Cl2FeN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,10-phenanthroline ferrous perchlorate | |

CAS RN |

15526-61-1 | |

| Record name | 5-Methyl-1,10-phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015526611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(5-methyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)

![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)